![molecular formula C19H17ClN2O2 B2973893 Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-06-8](/img/structure/B2973893.png)

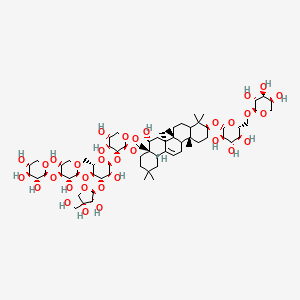

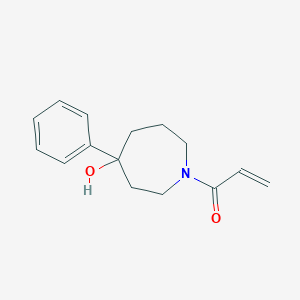

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the synthesis of various pharmaceuticals and dyes .

Chemical Reactions Analysis

Quinolines can undergo various reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that this compound can undergo would depend on the reagents and conditions used.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline derivatives have been identified as significant pharmacophores in the development of anticancer agents. The structural motif of quinoline is present in various therapeutic agents due to its broad spectrum of biological responses . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate, with its complex quinoline structure, could be investigated for its potential anticancer properties, especially in targeting specific cancer cell lines or in the development of new chemotherapeutic drugs.

Antioxidant Properties

The quinoline nucleus has been associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the development of novel antioxidants that may be used to protect cells from free radical damage, which is a common pathway in various chronic diseases.

Anti-Inflammatory Uses

Anti-inflammatory drugs often contain quinoline derivatives due to their effective inhibition of inflammatory pathways . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could be explored for its use in treating inflammatory conditions such as arthritis or autoimmune diseases, where controlling inflammation is a key aspect of therapy.

Antimalarial Applications

Quinolines are historically known for their antimalarial activity, with chloroquine being one of the most famous examples . The compound could be synthesized and tested for its efficacy against various strains of Plasmodium, the parasite responsible for malaria, potentially contributing to the fight against this life-threatening disease.

Anti-SARS-CoV-2 Potential

Given the ongoing research into treatments for COVID-19, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity . Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate might be a candidate for further investigation in this field, particularly in drug repurposing studies or in the design of new antiviral compounds.

Antituberculosis Agent

Tuberculosis (TB) remains a major global health challenge, and new drugs are constantly being sought after. Quinoline derivatives have shown promise as antituberculosis agents . Research into the application of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could lead to the discovery of new TB treatments, especially in cases resistant to current medications.

Wirkmechanismus

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many quinoline derivatives exert their effects by interacting with cellular enzymes and receptors, altering their function .

Biochemical Pathways

Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Quinoline derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .

Result of Action

Quinoline derivatives can have a wide range of effects depending on their specific structures and targets .

Eigenschaften

IUPAC Name |

methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOPJCDNEGINET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

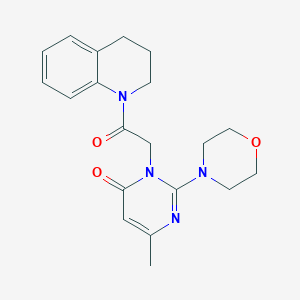

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

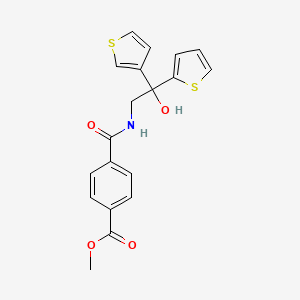

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)

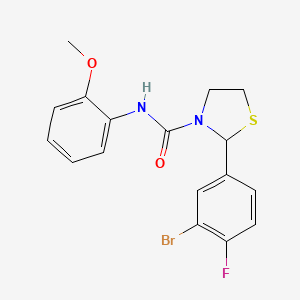

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)